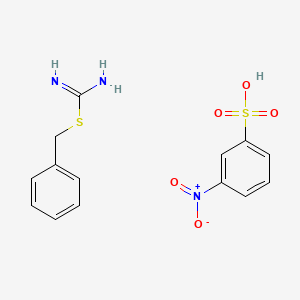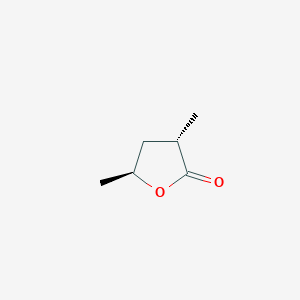
1,3-Propanediol, 2-cyclohexyl-2-ethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Propanediol, 2-cyclohexyl-2-ethyl- is an organic compound with the molecular formula C13H24O2. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a propane backbone. The compound is characterized by the presence of a cyclohexyl and an ethyl group attached to the second carbon of the propane chain. This unique structure imparts specific chemical and physical properties to the compound, making it valuable in various industrial and research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanediol, 2-cyclohexyl-2-ethyl- can be achieved through several methods. One common approach involves the reaction of cyclohexyl ethyl ketone with formaldehyde in the presence of a base, followed by reduction with a suitable reducing agent. The reaction conditions typically include:
Temperature: Moderate temperatures (50-100°C) are often used.
Catalysts: Basic catalysts such as sodium hydroxide or potassium hydroxide.
Solvents: Common solvents include ethanol or methanol.
Industrial Production Methods
In industrial settings, the production of 1,3-Propanediol, 2-cyclohexyl-2-ethyl- may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and advanced catalytic systems to optimize yield and purity. The use of high-pressure hydrogenation and specialized catalysts can further enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions
1,3-Propanediol, 2-cyclohexyl-2-ethyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alkanes or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution Reagents: Thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are typical reagents for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Cyclohexyl ethyl ketone or cyclohexyl acetic acid.
Reduction: Cyclohexyl ethyl propane.
Substitution: Cyclohexyl ethyl halides or amines.
科学的研究の応用
1,3-Propanediol, 2-cyclohexyl-2-ethyl- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of high-performance materials, coatings, and adhesives.
作用機序
The mechanism of action of 1,3-Propanediol, 2-cyclohexyl-2-ethyl- involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. Additionally, the cyclohexyl and ethyl groups can affect the compound’s hydrophobicity and steric properties, impacting its behavior in different environments.
類似化合物との比較
Similar Compounds
1,3-Propanediol, 2-ethyl-2-(hydroxymethyl)-: Similar in structure but lacks the cyclohexyl group.
2-Methyl-1,3-propanediol: Contains a methyl group instead of a cyclohexyl group.
1,3-Butanediol: A shorter chain diol with different physical and chemical properties.
Uniqueness
1,3-Propanediol, 2-cyclohexyl-2-ethyl- is unique due to the presence of both cyclohexyl and ethyl groups, which impart distinct steric and electronic effects. These features make it particularly valuable in applications requiring specific hydrophobic and steric properties.
特性
CAS番号 |
25450-99-1 |
|---|---|
分子式 |
C11H22O2 |
分子量 |
186.29 g/mol |
IUPAC名 |
2-cyclohexyl-2-ethylpropane-1,3-diol |
InChI |
InChI=1S/C11H22O2/c1-2-11(8-12,9-13)10-6-4-3-5-7-10/h10,12-13H,2-9H2,1H3 |
InChIキー |
VKVNNYYLKZRPQJ-UHFFFAOYSA-N |
正規SMILES |
CCC(CO)(CO)C1CCCCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![10a,12a-Dimethyl-4a,4b,5,6,6a,7,8,9,10,10a,10b,11,12,12a-tetradecahydro-4h-naphtho[2,1-f]chromen-8-ol](/img/structure/B14686370.png)
![2-{[4-(Morpholin-2-yl)phenyl]methyl}cyclohexan-1-one](/img/structure/B14686372.png)



![4-[4-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]butylcarbamoylamino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14686397.png)


![Spiro[benzo[c]fluorene-5,2'-[1,3]dioxolan]-7(6H)-one](/img/structure/B14686417.png)




![(3S,4R,6S,8S,9R,10R,16S)-5,5,9,14-tetramethyltetracyclo[11.2.1.01,10.04,8]hexadec-14-ene-3,4,6,9,16-pentol](/img/structure/B14686438.png)
